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Cat. No.: B15578161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of U-104, also known as

SLC-0111, against the tumor-associated carbonic anhydrase IX (CAIX) and other

physiologically relevant carbonic anhydrase (CA) isoforms. U-104 is a potent, ureido-

substituted benzenesulfonamide that has demonstrated significant anti-tumor effects in

preclinical and clinical studies. Its efficacy is largely attributed to its selective inhibition of CAIX

and CAXII, which are key regulators of pH in the tumor microenvironment.

Data Presentation: Inhibitory Potency of U-104
The following table summarizes the inhibitory activity (Ki, inhibition constant) of U-104 against a

panel of human carbonic anhydrase isoforms. The Ki value represents the concentration of the

inhibitor required to produce half-maximum inhibition, with lower values indicating greater

potency.

Carbonic
Anhydrase Isoform

Ki (nM)
Selectivity Ratio (Ki
CAI / Ki CAIX)

Selectivity Ratio (Ki
CAII / Ki CAIX)

CAI 5080 112.6 -

CAII 9640 - 213.7

CAIX 45.1 - -

CAXII 4.5 - -
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Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

The data clearly demonstrates that U-104 is a highly potent inhibitor of the tumor-associated

isoforms CAIX and CAXII, with Ki values in the low nanomolar range.[1][2] In contrast, it

exhibits significantly lower inhibitory activity against the ubiquitous cytosolic isoforms CAI and

CAII, with Ki values in the micromolar range.[1][2] This indicates a high degree of selectivity for

CAIX and CAXII. The selectivity ratio highlights that U-104 is over 100-fold more selective for

CAIX compared to CAI and over 200-fold more selective for CAIX compared to CAII.

Mandatory Visualization: U-104 Selectivity Profile

U-104 (SLC-0111)

Carbonic Anhydrase Isoforms

U-104

CAIX
(Ki = 45.1 nM)

High Potency

CAXII
(Ki = 4.5 nM)High Potency

CAI
(Ki = 5080 nM)

Low Potency

CAII
(Ki = 9640 nM)

Low Potency

Click to download full resolution via product page

Caption: Inhibition profile of U-104 against key carbonic anhydrase isoforms.

Experimental Protocols
The inhibitory activity of U-104 and other carbonic anhydrase inhibitors is typically determined

using one of two primary enzymatic assays: the stopped-flow CO2 hydration assay or the p-

nitrophenyl acetate (p-NPA) esterase activity assay.
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Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It

directly measures the enzyme's ability to hydrate carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO2 to

bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. A pH indicator is used

to monitor the change in proton concentration. The assay is performed in a stopped-flow

instrument, which allows for the rapid mixing of the enzyme and a CO2 solution, enabling the

measurement of initial reaction rates.

Materials:

Purified recombinant human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)

U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)

Buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red) and

an electrolyte to maintain constant ionic strength (e.g., 0.1 M Na2SO4).

CO2-saturated water

Stopped-flow spectrophotometer

Procedure:

Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase

isoforms and U-104.

Reaction Setup: The stopped-flow instrument has two syringes. Syringe A is loaded with the

buffer containing the enzyme and the pH indicator. Syringe B is loaded with the CO2-

saturated water. For inhibition studies, varying concentrations of U-104 are pre-incubated

with the enzyme in Syringe A.

Reaction Initiation: The contents of the two syringes are rapidly mixed in the instrument's

observation cell.
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Data Acquisition: The change in absorbance of the pH indicator is monitored over time

(typically in milliseconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol

red).

Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance

change over time.

Determination of Ki: The inhibition constant (Ki) is determined by measuring the reaction

rates at various substrate (CO2) and inhibitor concentrations and fitting the data to the

appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-

competitive, or uncompetitive inhibition).

p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay
This is a colorimetric assay that is often used as a more convenient, higher-throughput

alternative to the stopped-flow method. It relies on the esterase activity of carbonic anhydrases.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless

substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol can be

monitored spectrophotometrically at 400-405 nm. Inhibitors of the carbonic anhydrase active

site will reduce the rate of this reaction.

Materials:

Purified recombinant human carbonic anhydrase isoforms

U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

p-Nitrophenyl acetate (p-NPA) stock solution (e.g., in acetonitrile or DMSO)

Procedure:

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the carbonic

anhydrase enzyme, and varying concentrations of U-104.
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Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15

minutes at room temperature) to allow for binding.

Reaction Initiation: Add the p-NPA substrate solution to each well to start the reaction.

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 400-

405 nm over time using a plate reader.

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

versus time plot.

Determination of IC50/Ki: The concentration of U-104 that causes 50% inhibition of the

enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor

concentration. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff

equation, provided the mechanism of inhibition and the substrate concentration are known.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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